molecular formula C7H5F3N2O2 B1522219 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid CAS No. 1214370-77-0

3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid

Cat. No.: B1522219
CAS No.: 1214370-77-0
M. Wt: 206.12 g/mol
InChI Key: VROTWSPSBWKNQJ-UHFFFAOYSA-N
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Description

3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid is a pyridine derivative featuring a carboxylic acid group at position 2, an amino group at position 3, and a trifluoromethyl (-CF₃) substituent at position 3. This compound is a key intermediate in pharmaceutical and agrochemical synthesis due to its structural versatility. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the amino and carboxylic acid groups enable hydrogen bonding and functionalization .

Properties

IUPAC Name

3-amino-5-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)3-1-4(11)5(6(13)14)12-2-3/h1-2H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROTWSPSBWKNQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673517
Record name 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214370-77-0
Record name 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid is a pyridine derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This compound features a trifluoromethyl group, which is known to enhance the biological properties of organic molecules. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C7H6F3NO2\text{C}_7\text{H}_6\text{F}_3\text{N}\text{O}_2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Inhibition of Kinase Activity : This compound has been shown to inhibit the activity of specific kinases involved in inflammatory pathways, which may have implications for treating autoimmune diseases and cancer .
  • Modulation of CFTR Function : Research indicates that pyridine derivatives can restore or enhance the function of the cystic fibrosis transmembrane conductance regulator (CFTR), making this compound a candidate for treating cystic fibrosis and related respiratory conditions .
  • Antimicrobial Properties : Some studies suggest that this compound exhibits antimicrobial activity, potentially through mechanisms that disrupt bacterial cell walls or interfere with metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Kinase InhibitionInhibits IKK complex, reducing inflammation
CFTR ModulationEnhances CFTR function in mutant strains
AntimicrobialEffective against certain bacterial strains

Case Study 1: Inhibition of Inflammatory Pathways

A study demonstrated that this compound effectively inhibited the phosphorylation of IκB, leading to reduced NF-κB activation in synovial cells from rheumatoid arthritis patients. This suggests potential therapeutic applications in inflammatory diseases .

Case Study 2: CFTR Restoration

In vitro studies using cell lines expressing mutant CFTR showed that treatment with this compound restored chloride ion transport, indicating its potential use in cystic fibrosis therapy. The mechanism was linked to enhanced channel gating properties .

Case Study 3: Antimicrobial Efficacy

Research on various derivatives revealed that compounds similar to this compound exhibited significant antimicrobial activity against Chlamydia species, outperforming traditional antibiotics at lower concentrations. This highlights its potential as a novel antimicrobial agent .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Agents
TFMPCA serves as a crucial building block in the development of new antimicrobial agents. Its unique trifluoromethyl group enhances biological activity, making it a candidate for treating bacterial infections. Research indicates that derivatives of TFMPCA exhibit potent activity against resistant strains of bacteria, which is vital in the context of increasing antibiotic resistance .

Cancer Treatment
Studies have shown that compounds similar to TFMPCA can inhibit the IκB kinase (IKK) complex, which plays a significant role in cancer progression through the NF-κB signaling pathway. Inhibiting this pathway can lead to reduced inflammation and potentially lower tumor growth rates. This application is particularly relevant for cancers associated with chronic inflammation .

Inflammatory Diseases
TFMPCA derivatives are being investigated for their potential use in treating various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. The ability to modulate cytokine production through NF-κB inhibition makes these compounds promising candidates for therapeutic development .

Agricultural Applications

Pesticides and Herbicides
The trifluoromethyl group in TFMPCA contributes to its efficacy as an active ingredient in agrochemicals. It has been utilized in the synthesis of herbicides that show improved herbicidal activity against perennial grass weeds compared to traditional compounds. For instance, derivatives have been developed that act as acetyl-CoA carboxylase inhibitors, enhancing their effectiveness in crop protection .

Fungicides
Research indicates that TFMPCA is a degradation product of certain fungicides like fluopyram and fluopicolide. Understanding its behavior and effects on crops is crucial for assessing environmental impact and efficacy. Studies have shown that while it can lead to adverse effects such as leaf epinasty, it also plays a role in the overall effectiveness of fungicide formulations .

Synthesis and Chemical Properties

The synthesis of TFMPCA typically involves various chemical reactions that incorporate the trifluoromethyl group into the pyridine structure. Techniques such as vapor-phase fluorination and chlorination are commonly employed to produce this compound efficiently . The unique properties imparted by the trifluoromethyl group not only enhance biological activity but also influence the compound's stability and solubility, making it suitable for diverse applications.

Case Studies

Study/Source Application Focus Findings
NCBI Article Agrochemical DevelopmentIdentified TFMP derivatives as effective herbicides with enhanced activity against weeds.
Patent on IKK Inhibitors Cancer TreatmentDemonstrated potential for TFMPCA derivatives to inhibit cancer cell proliferation via NF-κB pathway modulation.
ResearchGate Study Crop ProtectionAnalyzed effects of TFMPCA as a metabolite of fungicides, linking it to crop health and yield impacts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

2-Amino-5-(trifluoromethyl)nicotinic Acid
  • Structure: Amino group at position 2, carboxylic acid at position 3, and -CF₃ at position 4.
  • This isomer may exhibit distinct reactivity in coupling reactions compared to the target compound .
5-(Trifluoromethyl)pyridine-2-carboxylic Acid
  • Structure: Lacks the amino group at position 3.
  • This compound is often used as a precursor for synthesizing amino derivatives like the target compound .
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid
  • Structure: Chlorine substituent replaces the amino group at position 3.
  • Key Differences: The electron-withdrawing chlorine enhances electrophilicity at position 3, making it reactive in Suzuki-Miyaura couplings. However, it lacks the amino group’s hydrogen-bonding capacity, limiting its use in drug design .

Heterocyclic Analogs

3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic Acid
  • Structure: Thienopyridine core with a phenyl group at position 5.
2-Amino-5-(3-carboxy-5-fluorophenyl)pyridine-3-carboxylic Acid
  • Structure : Bifunctional carboxylic acid groups and a fluorophenyl substituent.
  • Key Differences : The additional fluorophenyl group enhances steric hindrance and solubility but complicates synthetic routes. This compound is discontinued, likely due to challenges in scalability .

Salt Forms and Derivatives

3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic Acid Hydrochloride
  • Structure : Hydrochloride salt of the target compound.
  • Key Differences : The salt form improves aqueous solubility, making it preferable for biological assays. However, it may require neutralization for certain synthetic applications .
Methyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate
  • Structure : Methyl ester replaces the carboxylic acid.
  • Key Differences : The ester group enhances membrane permeability but requires hydrolysis to activate the carboxylic acid functionality. Commonly used as a synthetic intermediate .

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Solubility Characteristics
This compound ~207.11 Low in water; soluble in polar aprotic solvents (DMF, DMSO)
5-(Trifluoromethyl)pyridine-2-carboxylic acid 191.11 Moderate solubility in ethanol and dichloromethane
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid 225.55 Poor aqueous solubility; requires sonication for dissolution

Preparation Methods

Halogeno-Trifluoromethylpyridine Amination via Ammonia Substitution

One of the most established methods for preparing amino-trifluoromethylpyridine derivatives, including 3-amino-5-(trifluoromethyl)pyridine-2-carboxylic acid, involves nucleophilic substitution of a halogen atom on a halogeno-trifluoromethylpyridine precursor with ammonia.

Process Overview:

  • Starting Materials: Halogeno-trifluoromethylpyridine compounds, particularly 3-chloro-5-trifluoromethylpyridine derivatives, are used due to the favorable reactivity of chlorine as a leaving group.
  • Reaction Conditions: The halogeno compound is reacted with aqueous ammonia or liquid ammonia in a sealed autoclave at elevated temperatures ranging from 50 to 200°C, preferably between 100 and 180°C.
  • Catalyst Use: Cuprous chloride (CuCl) is commonly employed as a catalyst in amounts ranging from 1 to 30 parts by weight per 100 parts of halogeno compound to enhance reaction efficiency.
  • Pressure and Time: Reaction pressures can reach 2 to 120 atm due to temperature and sealed conditions, with reaction times typically between 5 to 100 hours.
  • Ammonia Concentration: Aqueous ammonia concentrations of 20% or higher, preferably 28-40%, are utilized to ensure sufficient nucleophilic activity.

Isolation and Purification:

  • After reaction completion, the mixture is cooled and diluted with water, leading to phase separation into aqueous and oily layers.
  • The desired amino-trifluoromethylpyridine product is extracted from the aqueous phase using organic solvents such as methylene chloride, benzene, or diethyl ether.
  • Solvent evaporation followed by distillation yields the purified amino product, often as crystalline solids or oily substances.

Example Data:

Parameter Conditions/Values
Halogeno compound 3-chloro-5-trifluoromethylpyridine (40.8 g)
Catalyst (CuCl) 12.2 g
Liquid ammonia 76.5 g
Temperature 150°C
Pressure ~120 atm
Reaction time 63 hours
Product isolated 3-amino-5-trifluoromethylpyridine (25.3 g)
Boiling point of product 105.5–106°C at 11 mmHg

This method is robust and scalable, making it suitable for industrial synthesis of amino-trifluoromethylpyridine derivatives, including carboxylic acid substituted analogs.

Pyridine Ring Construction from Trifluoromethyl-Containing Building Blocks

Another synthetic strategy involves building the pyridine ring itself from trifluoromethyl-containing precursors. This approach allows the introduction of the trifluoromethyl group early in the synthesis and the subsequent functionalization of the pyridine ring, including amino and carboxylic acid substituents.

Key Features:

  • Starting from trifluoromethyl-substituted aldehydes or ketones, cyclization reactions construct the pyridine ring.
  • Functional groups such as amino and carboxyl groups are introduced either during ring formation or via subsequent substitution reactions.
  • This method offers flexibility in substitution patterns but may require multiple synthetic steps.

While detailed protocols for this exact compound are less frequently reported, this approach is recognized for preparing diverse trifluoromethylpyridine derivatives.

Direct Introduction of Trifluoromethyl Group via Trifluoromethyl Copper Species

A more recent and specialized method involves the direct trifluoromethylation of pyridine derivatives using active trifluoromethyl species such as trifluoromethyl copper reagents.

Method Highlights:

  • Bromo- or iodo-substituted pyridines undergo nucleophilic substitution with trifluoromethyl copper complexes.
  • This method allows late-stage trifluoromethylation, which is advantageous for complex molecules.
  • Amino and carboxylic acid groups can be introduced before or after trifluoromethylation depending on the synthetic design.

This approach is valuable for synthesizing trifluoromethylpyridine derivatives with precise substitution but may require stringent reaction conditions and specialized reagents.

Protection and Deprotection Strategies for Amino Group

In multi-step syntheses, the amino group on the pyridine ring is often protected to prevent side reactions.

  • Boc Protection: The tert-butoxycarbonyl (Boc) group is commonly used to protect the amino group during synthesis.
  • Removal: The Boc group can be removed under acidic conditions to reveal the free amino group.
  • This strategy is particularly useful when preparing intermediates such as 3-(Boc-amino)-5-trifluoromethyl-pyridine, which can be further elaborated to the carboxylic acid derivative.

Summary Table of Preparation Methods

Method Starting Material Key Conditions Advantages Limitations
Ammonia substitution of halogeno-trifluoromethylpyridine 3-chloro-5-trifluoromethylpyridine 100–180°C, 5–100 h, CuCl catalyst High yield, scalable, direct amination Requires high pressure and temperature
Pyridine ring construction from trifluoromethyl building blocks Trifluoromethyl aldehydes/ketones Multi-step cyclization Flexible substitution pattern Longer synthesis, multiple steps
Direct trifluoromethylation via trifluoromethyl copper Bromo-/iodopyridines Specialized reagents, controlled conditions Late-stage trifluoromethylation Requires sensitive reagents
Boc protection/deprotection of amino group Amino-pyridine intermediates Acidic deprotection after Boc protection Protects amino group during synthesis Additional protection/deprotection steps

Research Findings and Practical Notes

  • The halogen atom in the halogeno-trifluoromethylpyridine precursor critically influences reactivity; chlorine is preferred over fluorine or bromine due to optimal leaving group ability and reaction control.
  • Reaction temperature must be carefully controlled; exceeding 200°C leads to product decomposition, while temperatures below 50°C result in incomplete reaction.
  • Catalyst loading of cuprous chloride between 1–30 parts per 100 parts of halogeno compound optimizes yield and reaction rate.
  • Extraction solvents such as methylene chloride efficiently recover the amino product from aqueous phases post-reaction.
  • Protecting groups like Boc facilitate multi-step syntheses by preventing undesired side reactions on the amino functionality and are removable under mild acidic conditions.

Q & A

Q. What bioconjugation strategies link this compound to biomolecules (e.g., peptides, antibodies)?

  • Methodological Answer :
  • Carbodiimide Coupling : Activate COOH with EDC/NHS, then conjugate to lysine residues (pH 8.5).
  • Click Chemistry : Install alkyne handles via amide linkage for CuAAC with azide-tagged biomolecules.
    Purify conjugates via SEC-HPLC (Superdex 200) and validate by MALDI-TOF (mass shift ~236 Da) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid

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